3,4,5-Trifluorobenzamide
Overview
Description
3,4,5-Trifluorobenzamide is a chemical compound with the molecular formula C7H4F3NO . It is used in research and development .
Molecular Structure Analysis
The molecular weight of this compound is 175.11 g/mol . The InChI string representation of its structure isInChI=1S/C7H4F3NO/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2H, (H2,11,12)
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 175.11 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 43.1 Ų .Scientific Research Applications
Synthesis and Pharmaceutical Applications
3,4,5-Trifluorobenzamide and its derivatives play a significant role in the pharmaceutical industry. For instance, the synthesis of 2,4,5-trifluorobromobenzene, closely related to this compound, is utilized in pharmaceutical manufacturing. Deng et al. (2017) reported a continuous microflow process for the synthesis of 2,4,5-trifluorobromobenzene, highlighting its value as a synthetic intermediate in pharmaceuticals. This process employs a microflow system that enhances mass- and heat-transfer efficiency, thereby shortening the reaction time and enabling large-scale production (Deng et al., 2017).
Catalytic Applications
Trifluorobenzamide derivatives are used as catalysts in various chemical reactions. For instance, scandium trifluoromethanesulfonate, a compound related to trifluorobenzamide, has been identified as an extremely active Lewis acid catalyst. Ishihara et al. (1996) demonstrated its application in the acylation of alcohols with acid anhydrides, highlighting its effectiveness for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Material Science
In material science, derivatives of this compound are used in the synthesis of complex compounds. The study by Deng et al. (2015) on the synthesis of 2,4,5-trifluorobenzoic acid, a compound closely related to this compound, illustrates its significance in material science. They developed a facile continuous microflow process for its synthesis, which is important for applications in both pharmaceutical industry and material science (Deng et al., 2015).
Fluorination Reactions
Trifluorobenzamide derivatives are instrumental in facilitating various fluorination reactions. Groendyke et al. (2016) described a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides (a class of compounds that includes trifluorobenzamides). This method demonstrates broad substrate scope and functional group tolerance without the need for noble metal additives (Groendyke et al., 2016).
Mechanism of Action
Mode of Action
It is known that the compound participates as a reactant in the synthesis of N-(diphenylphosphoryl)benzamide derivatives , but the specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound’s role in the synthesis of N-(diphenylphosphoryl)benzamide derivatives suggests it may influence related biochemical pathways , but further investigation is required to confirm this and to understand the downstream effects.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-Trifluorobenzamide is currently lacking in the literature . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
3,4,5-Trifluorobenzamide plays a significant role in biochemical reactions, particularly in the synthesis of N-(diphenylphosphoryl)benzamide derivatives . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to participate in reactions involving carbonyl compounds, which are crucial in many biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can cause changes in the expression of genes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, it binds to specific sites on enzymes or receptors, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the biomolecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and altered metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it has been shown to influence the synthesis and degradation of certain metabolites, leading to changes in their concentrations within cells . The compound’s interactions with enzymes such as carbonyl reductases and dehydrogenases are particularly important in its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. The compound’s localization and accumulation can influence its activity and function, as it may interact with different biomolecules in various cellular environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific enzymes or proteins . These interactions can modulate the compound’s effects on cellular processes and metabolic pathways .
Properties
IUPAC Name |
3,4,5-trifluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMVOBYFZPFCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380313 | |
Record name | 3,4,5-Trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78324-75-1 | |
Record name | 3,4,5-Trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78324-75-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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